cis-Dihomoaconitic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

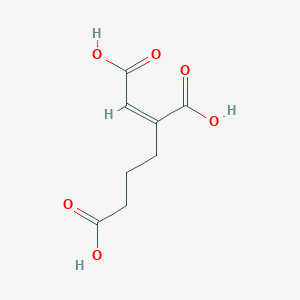

Cis-dihomoaconitic acid is a tricarboxylic acid that consists of pent-1-ene having three carboxy groups located at positions 1, 2 and 5 (the Z-geoisomer). It is a conjugate acid of a cis-dihomoaconitate(3-).

科学的研究の応用

Pharmaceutical Applications

-

Intermediate in Drug Synthesis :

- Cis-dihomoaconitic acid is utilized as an intermediate in the synthesis of various pharmaceuticals. Its role as a building block allows for the development of complex molecules used in drug formulations.

- Antimicrobial Properties :

- Biofilm Disruption :

Agricultural Applications

-

Pesticidal Activity :

- This compound has demonstrated potential as a natural pesticide. Its application can reduce pest populations without the adverse effects associated with synthetic pesticides, making it an attractive option for sustainable agriculture.

- Plant Growth Regulation :

Materials Science Applications

- Biopolymer Production :

- Microparticle Formation :

Data Table: Applications Overview

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Pharmaceuticals | Drug synthesis, antimicrobial agent | Effective against MRSA; enhances antibiotic efficacy |

| Agriculture | Natural pesticide, plant growth regulator | Reduces pest populations; improves plant resilience |

| Materials Science | Biopolymer production, microparticle formation | Suitable for biodegradable plastics; controlled drug release |

Case Studies

- Antimicrobial Efficacy :

- Biopolymer Development :

化学反応の分析

Isomerization and Tautomerization

The Z-configuration of the alkene in cis-dihomoaconitic acid allows for potential isomerization:

-

Acid-catalyzed isomerization : In aqueous acidic media, cis,cis-muconic acid isomerizes to trans,trans-muconic acid . Similarly, this compound may undergo pH-dependent alkene isomerization, with protonation stabilizing intermediate carbocations.

-

Chelation effects : Metal ions (e.g., Zn²⁺, Fe³⁺) could chelate carboxylate groups, altering electron density along the alkene and facilitating cis-to-trans isomerization .

Cyclization and Lactone Formation

Intramolecular esterification is a plausible reaction due to proximity of carboxyl and alkene groups:

-

Lactone stability : Muconolactones derived from cis,cis-muconic acid are kinetically favored over isomerization , suggesting this compound may similarly form stable five- or six-membered lactones.

Coordination Chemistry

The three carboxylate groups enable polydentate ligand behavior:

-

Metal complexation : Aconitic acid forms coordination polymers with Zn²⁺ . this compound likely binds metals via carboxylate-oxygen atoms, with potential applications in catalysis or material science.

-

pH-dependent speciation : Deprotonation at physiological pH (7.3) yields the trianion cis-dihomoaconitate(3−), which may exhibit distinct reactivity compared to the protonated form .

Biochemical Relevance

Though not directly studied, this compound’s structural similarity to citric acid cycle intermediates suggests potential metabolic roles:

-

Analog of cis-aconitate : May interfere with aconitase activity, altering isocitrate/citrate ratios .

-

Antimicrobial activity : Itaconate (a decarboxylation product of cis-aconitate) exhibits antibacterial effects ; analogous derivatives of this compound could have similar bioactivity.

Stability and Decomposition

-

Thermal decomposition : Likely decomposes above 150°C, releasing CO₂ and forming unsaturated hydrocarbons.

-

Oxidative degradation : Exposure to strong oxidizers (e.g., KMnO₄) may cleave the alkene to form dicarboxylic acids.

特性

分子式 |

C8H10O6 |

|---|---|

分子量 |

202.16 g/mol |

IUPAC名 |

(Z)-pent-1-ene-1,2,5-tricarboxylic acid |

InChI |

InChI=1S/C8H10O6/c9-6(10)3-1-2-5(8(13)14)4-7(11)12/h4H,1-3H2,(H,9,10)(H,11,12)(H,13,14)/b5-4- |

InChIキー |

WXZASCSXAMHFCX-PLNGDYQASA-N |

異性体SMILES |

C(C/C(=C/C(=O)O)/C(=O)O)CC(=O)O |

正規SMILES |

C(CC(=CC(=O)O)C(=O)O)CC(=O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。